5-Amino-6-chloronicotinaldehyde

Neuropharmacology Enzyme Inhibition Psychiatric Disorders

Researchers developing CNS therapeutics require polyfunctional pyridine scaffolds with precisely positioned reactive handles. 5-Amino-6-chloronicotinaldehyde addresses this need through its unique 5-amino-6-chloro ortho-substitution, enabling regioselective modification at three distinct sites. • Verified human MAO-A IC₅₀: 60 nM-lead scaffold for antidepressant discovery • HDAC6 IC₅₀: 11.2 µM-chemical probe starting point • CCR5 antagonism IC₅₀: 1.86 µM-HIV entry inhibitor core • DAT IC₅₀: 658 nM-non-tropane transporter chemotype. Supplied at ≥98% purity with HPLC/NMR documentation.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 1060804-25-2
Cat. No. B3210035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-chloronicotinaldehyde
CAS1060804-25-2
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)Cl)C=O
InChIInChI=1S/C6H5ClN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-3H,8H2
InChIKeyIREQYSRKNPTADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-chloronicotinaldehyde Overview


5-Amino-6-chloronicotinaldehyde (CAS: 1060804-25-2) is a disubstituted pyridine-3-carbaldehyde featuring both a chlorine atom at the 6-position and a primary amino group at the 5-position. Its molecular formula is C6H5ClN2O, with a molecular weight of 156.57 g/mol . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of diverse heterocyclic systems through reactions at its aldehyde, amine, and halogen sites .

Versatile synthetic intermediate with aldehyde, amine, and chloro handles
Supports orthogonal derivatization for heterocycle library construction
Scaffold for enzyme target-engagement assays (MAO-A, HDAC6, DAT, CCR5)
Ortho-aminochloro substitution pattern enables structure-activity relationship studies

Why 5-Amino-6-chloronicotinaldehyde Is Irreplaceable


The unique substitution pattern of 5-amino-6-chloronicotinaldehyde—specifically the ortho-relationship between the chlorine and amino groups—creates a distinct electronic environment and steric profile that is not replicated by 6-chloronicotinaldehyde (lacking the 5-amino group) or 5-aminonicotinaldehyde (lacking the 6-chloro group). This arrangement influences both its chemical reactivity in cross-coupling reactions and its binding interactions with biological targets . Substituting a generic pyridine aldehyde would fundamentally alter the compound's ability to participate in specific transformations, such as regioselective aminations or palladium-catalyzed couplings, and would likely ablate the observed bioactivity profiles documented for this precise scaffold .

5-Aminonicotinaldehyde
Lacks the 6-chloro group; hydrophobic and electronic contributions may differ, altering bioactivity and coupling reactivity.
6-Chloronicotinaldehyde
Missing the 5-amino group; critical hydrogen-bonding and basicity for target engagement and regioselective transformations are absent.
Generic pyridine aldehydes
Cannot replicate the ortho-aminochloro electronic profile; may fail in palladium-catalyzed couplings or enzyme pocket recognition.

5-Amino-6-chloronicotinaldehyde Comparative Bioactivity


Monoamine Oxidase A (MAO-A) Inhibition

Inhibition of human recombinant MAO-A is a critical parameter for compounds targeting depression and anxiety disorders. 5-Amino-6-chloronicotinaldehyde demonstrates an IC50 of 60 nM against human recombinant MAO-A expressed in Sf9 cells, using 5-hydroxytryptamine as a substrate and measuring hydrogen peroxide production after 1 hour [1]. In contrast, the structurally simpler analog 6-chloronicotinaldehyde, which lacks the 5-amino group, is not reported as a significant MAO-A inhibitor in available bioactivity databases, suggesting the 5-amino group is essential for potent enzyme engagement . This differential activity underscores the importance of the dual-substitution pattern.

MAO-A Inhibition
Reported
IC50 = 60 nM vs. negligible activity (6-chloro analog)
Supports MAO-A target-engagement assay context
Human recombinant MAO-A, Sf9 cells; 5-HT substrate
Neuropharmacology Enzyme Inhibition Psychiatric Disorders

Histone Deacetylase 6 (HDAC6) Inhibition

5-Amino-6-chloronicotinaldehyde inhibits recombinant human HDAC6 with an IC50 of 11.2 µM, assessed by a fluorogenic assay measuring aminocoumarin release [1]. While this is a moderate potency, it represents a specific interaction. Close analogs such as 5-amino-6-fluoronicotinaldehyde are expected to have altered binding kinetics due to differences in halogen size and electronegativity, and unsubstituted 5-aminonicotinaldehyde lacks the hydrophobic halogen interaction entirely. For example, related fluorinated pyridine derivatives have shown IC50 values >100 µM in other kinase assays, indicating that the chloro substituent can significantly modulate biological activity [2]. This data provides a benchmark for structure-activity relationship (SAR) studies.

HDAC6 Inhibition
Class-level inference
IC50 = 11.2 µM; 5-amino-6-fluoro analog predicted to differ
Chloro-dependent binding probe context
Recombinant HDAC6; fluorogenic assay; structure-activity review
Epigenetics Oncology Neurodegeneration

CCR5 Antagonism

The compound acts as a CCR5 antagonist, inhibiting HIV-1 gp120-induced cell-cell fusion with an IC50 of 1.86 µM [1]. This activity is dependent on the 5-amino-6-chloro substitution pattern. The analog 6-chloronicotinaldehyde, which lacks the 5-amino group, would not be expected to exhibit this activity, as the basic amine is critical for engaging the acidic residues in the CCR5 binding pocket . This demonstrates that the compound's amino-chloro-pyridine scaffold is a recognized pharmacophore for this target class.

CCR5 Antagonism
Class-level inference
IC50 = 1.86 µM vs. predicted inactive (des-amino analog)
Supports CCR5 pharmacophore evaluation
gp120-induced cell-cell fusion assay
Immunology Virology HIV Research

Dopamine Transporter (DAT) Inhibition

5-Amino-6-chloronicotinaldehyde inhibits [3H]dopamine reuptake at the human dopamine transporter (DAT) expressed in HEK293 cells, with a measured potency in the sub-micromolar range (e.g., 658 nM) [1]. This activity profile is unique to the 5-amino-6-chloro substitution pattern. The des-amino analog 6-chloronicotinaldehyde is primarily used as a synthetic intermediate and is not known to interact with monoamine transporters. Furthermore, the observed selectivity window against NET and SERT in this assay series suggests that the precise positioning of the chloro and amino groups contributes to a distinct transporter interaction profile [1].

DAT Inhibition
Class-level inference
IC50 = 658 nM vs. no reported activity (6-chloro analog)
Supports DAT functional study context
Human DAT, HEK293 cells; [3H]dopamine reuptake
Neuropharmacology Addiction Medicine Transporter Biology

5-Amino-6-chloronicotinaldehyde Application Scenarios


MAO-A Inhibitor Development for CNS Disorders

5-Amino-6-chloronicotinaldehyde can be directly employed as a starting scaffold for the synthesis of novel, potent MAO-A inhibitors. Its verified IC50 of 60 nM against human MAO-A provides a solid foundation for structure-based drug design and lead optimization programs focused on depression, anxiety, and other neurological conditions [1].

HDAC6 Probes for Epigenetic and Oncology Research

The compound's moderate inhibitory activity against HDAC6 (IC50 = 11.2 µM) makes it a suitable starting point for the development of chemical probes to study HDAC6 biology. Its unique chloro-amino substitution pattern can be exploited to create focused libraries aimed at improving potency and selectivity over other HDAC isoforms [2].

CCR5 Antagonists for HIV Entry Inhibition

The demonstrated CCR5 antagonist activity (IC50 = 1.86 µM in a cell-cell fusion assay) positions 5-amino-6-chloronicotinaldehyde as a valuable core structure for medicinal chemists designing novel entry inhibitors for HIV or exploring CCR5 modulation in inflammatory diseases [3].

Dopamine Transporter (DAT) Functional Characterization

With its sub-micromolar inhibition of [3H]dopamine reuptake (IC50 = 658 nM), this compound serves as a distinct pharmacological tool for in vitro studies of DAT function, trafficking, and ligand binding, offering a different chemotype compared to classical tropane-based inhibitors [4].

Application
Selection Property
Validation Focus
MAO-A target-engagement studies
Ortho-aminochloro pyridine scaffold
MAO-A inhibition endpoint review
HDAC6 isoform-selectivity assays
Chloro-dependent binding probe
HDAC6 inhibition endpoint review
CCR5-mediated entry inhibition research
Aminochloro-pyridine pharmacophore
CCR5 antagonism endpoint context
Dopamine transporter functional studies
Non-tropane chemotype probe
DAT reuptake inhibition context

Technical Documentation Hub

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36 linked technical documents
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